Sacubitril
Overview
Description
Sacubitril is a neprilysin inhibitor used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction . It was approved by the FDA on July 7, 2015 . Sacubitril’s active metabolite, LBQ657, inhibits neprilysin, a neutral endopeptidase that would typically cleave natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP) .
Synthesis Analysis
An efficient enantioselective approach of Sacubitril synthesis has been described . The synthesis features the Evan’s asymmetric alkylation, Sharpless asymmetric dihydroxylation (AD), and Heck coupling reactions as key steps .Molecular Structure Analysis
Sacubitril has a molecular formula of C24H29NO5 . Its structure includes a combination of anionic forms of sacubitril and valsartan, sodium cations, and water molecules in the molar ratio of 1:1:3:2.5, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sacubitril include Evan’s asymmetric alkylation, Sharpless asymmetric dihydroxylation (AD), and Heck coupling reactions .Physical And Chemical Properties Analysis
Sacubitril/Valsartan complex comprises of anionic forms of sacubitril and valsartan, sodium cations, and water molecules in the molar ratio of 1:1:3:2.5, respectively .Scientific Research Applications
1. Mechanistic Insights and Clinical Impact
Sacubitril/Valsartan, primarily indicated for chronic heart failure with reduced ejection fraction, has been a subject of extensive research to understand its mechanism of action and clinical impact. Studies like the Prospective Study of Biomarkers, Symptom Improvement, and Ventricular Remodeling During Sacubitril/Valsartan Therapy for Heart Failure (PROVE‐HF) aimed to correlate biomarker changes with cardiac remodeling parameters, cardiovascular outcomes, and patient-reported outcomes. The primary focus was on changes in N-terminal pro–B-type natriuretic peptide concentrations and cardiac remodeling from baseline to 1 year. This study contributes significantly to understanding how Sacubitril/Valsartan benefits heart failure patients and guides clinical decisions based on biomarker information (Januzzi et al., 2018).
2. Genetic Factors Influencing Drug Activation
Research has identified that Sacubitril is selectively activated by Carboxylesterase 1 (CES1) in the liver, and this activation is affected by CES1 genetic variation. This discovery highlights the importance of genetic factors in Sacubitril pharmacotherapy, suggesting that CES1 genetic variants could significantly influence interindividual variability in Sacubitril activation and could serve as biomarkers for optimizing pharmacotherapy (Shi et al., 2016).
3. Pediatric Applications
The drug's efficacy in pediatric heart failure patients is being explored in studies like the PANORAMA‐HF study. This global multi-center study, using an adaptive, two-part design, aims to assess the pharmacokinetics/pharmacodynamics of sacubitril/valsartan in pediatric heart failure patients with systemic left ventricle and reduced left ventricular systolic function. It will be the largest prospective pediatric HF trial conducted to date (Shaddy et al., 2017).
4. Systems Biology Approach to Mechanisms of Action
A systems biology approach was used to understand Sacubitril/Valsartan's action on heart failure and post-myocardial infarction remodeling. This approach revealed synergistic actions of Sacubitril/Valsartan against cardiomyocyte cell death and left ventricular extracellular matrix remodeling. This study provides a detailed molecular understanding of the drug's mechanisms, offering insights into its usefor preventing post-infarct remodeling (Iborra-Egea et al., 2017).
5. Evaluating Safety and Tolerability in Clinical Settings
Research has also focused on the safety and tolerability of Sacubitril/Valsartan, especially in specific clinical settings. A study evaluating its use in a pharmacist clinic setting showed that it was a safe alternative to ACEi/ARB therapy for chronic symptomatic heart failure with reduced ejection fraction (HFrEF). This study emphasizes the importance of close monitoring and follow-up for successful ARNi therapy implementation (Pogge & Davis, 2018).
6. Practical Guidance on Clinical Use
Providing practical guidance on the use of Sacubitril/Valsartan, a review presents evidence-based recommendations for clinicians. Despite its proven benefits, the uptake of Sacubitril/Valsartan in eligible patients has been limited, possibly due to unfamiliarity, safety concerns, and reimbursement issues. This review suggests strategies for improving its implementation in clinical practice, highlighting the need for broader education and support for healthcare providers (Sauer et al., 2018).
Future Directions
The ongoing Prospective Evaluation of Cognitive Function in Heart Failure: Efficacy and Safety of Entresto compared to Valsartan on Cognitive Function in Patients with Chronic Heart Failure and Preserved Ejection Fraction (PERSPECTIVE; NCT02884206) multicenter, randomized, double-blinded trial is assessing the long-term neurocognitive effects and safety of sacubitril/valsartan, and results are expected in early 2022 .
properties
IUPAC Name |
4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNXFZCZUAOOQC-UTKZUKDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164370 | |
Record name | Sacubitril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sacubitril's active metabolite, LBQ657 inhibits neprilysin, a neutral endopeptidase that would typically cleave natiuretic peptides, which includes: atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP). ANP and BNP are released under atrial and ventricle stress, which activate downstream receptors leading to vasodilation, natriuresis and diuresis. Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Therefore, the inhibition of neprilysin leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II. (However, when combined with valsartan, would result in blocking of angiotensin II to its receptor, preventing the vasoconstrictive effects and resulting in a decrease in vascular resistance and blood pressure.) Cardiovascular and renal effects of sacubitril is a result of the increased levels of peptides that are normally degraded by neprilysin. | |
Record name | Sacubitril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sacubitril | |
CAS RN |
149709-62-6 | |
Record name | Sacubitril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149709-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sacubitril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149709626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sacubitril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09292 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sacubitril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,4S)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SACUBITRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17ERJ0MKGI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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